molecular formula C24H42Cl2N2O B12683396 (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride CAS No. 84697-05-2

(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride

Cat. No.: B12683396
CAS No.: 84697-05-2
M. Wt: 445.5 g/mol
InChI Key: VOOJAJLCDLZCHH-UHFFFAOYSA-N
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Description

(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C24H42Cl2N2O. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Chemistry

In chemistry, (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate .

Biology

In biological research, this compound is used for its antimicrobial properties. It is effective against a wide range of microorganisms, making it useful in disinfectants and antiseptics .

Medicine

In medicine, it is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes .

Industry

Industrially, it is used in the formulation of cleaning agents, emulsifiers, and antistatic agents. Its surfactant properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning agents

Uniqueness

(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .

Properties

CAS No.

84697-05-2

Molecular Formula

C24H42Cl2N2O

Molecular Weight

445.5 g/mol

IUPAC Name

(4-chlorophenyl)methyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride

InChI

InChI=1S/C24H41ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-24(28)26-19-13-20-27(2,3)21-22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3;1H

InChI Key

VOOJAJLCDLZCHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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